molecular formula C18H16FNO4S B8069668 Polmacoxib CAS No. 1427301-99-2

Polmacoxib

Cat. No. B8069668
M. Wt: 361.4 g/mol
InChI Key: IJWPAFMIFNSIGD-UHFFFAOYSA-N
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Description

Polmacoxib has been used in trials studying the treatment of Osteoarthritis, Osteoarthritis, Hip, Osteoarthritis, Knee, Localized Primary Osteoarthritis of Hip, and Localized Primary Osteoarthritis of Knee.

Scientific Research Applications

  • Gastrointestinal and General Disorder Side Effects : Polmacoxib has been studied for its efficacy and safety in patients with osteoarthritis. It showed superior efficacy to placebo and non-inferiority to celecoxib, but gastrointestinal and general disorder adverse events were more frequent with polmacoxib or celecoxib than with placebo (Lee et al., 2017).

  • Colon Perforation in Cancer Patients : A case study reported colon perforation in a metastatic breast cancer patient after using polmacoxib and everolimus. This highlighted a rare but severe side effect of polmacoxib, particularly in vulnerable patient groups (Song et al., 2020).

  • Inhibition of Carbonic Anhydrases : Polmacoxib is not only a selective COX-2 inhibitor but also a potent inhibitor of carbonic anhydrases (CAs), enzymes highly expressed in the GI tract and kidneys. This dual inhibition might contribute to the side effects seen with selective COX-2 inhibitors (Kim et al., 2016).

  • Analytical Method Development : Research has been conducted on developing and validating a simple and sensitive RP-HPLC method for estimating Polmacoxib in bulk, which is crucial for routine quality control and drug assay (Chaudhary et al., 2021).

  • Understanding Dual Inhibition of COX-2 and CA-II : Studies have been conducted to understand the dual inhibition mechanism of Polmacoxib on COX-2 and carbonic anhydrase-II, which is significant for developing new generations of NSAIDs (Singh et al., 2015).

properties

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029389
Record name Polmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Polmacoxib

CAS RN

301692-76-2
Record name Polmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301692-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polmacoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
M Lee, J Yoo, JG Kim, HS Kyung… - Clinics in …, 2017 - synapse.koreamed.org
… (placebo/polmacoxib), 116 to receive polmacoxib 2 mg once daily (polmacoxib/polmacoxib) and … compared to subjects in the polmacoxib/polmacoxib group (13.6%) and the celecoxib/…
Number of citations: 9 synapse.koreamed.org
HT Kim, H Cha, KY Hwang - Biochemical and biophysical research …, 2016 - Elsevier
… I and CA II are strongly inhibited by polmacoxib, while CA II also … polmacoxib interacts with CA I and II, we solved the first crystal structures of CA I and CA II in complex with polmacoxib, …
Number of citations: 21 www.sciencedirect.com
YS Cho, KS Bae, SC Choi, JM Cho, HS Lim - Clinical Therapeutics, 2022 - Elsevier
… and pharmacodynamic characteristics of polmacoxib. … 4 mg of polmacoxib or a 200 mg of celecoxib). Forty individuals received 2 mg of polmacoxib, 46 received 4 mg of polmacoxib, and …
Number of citations: 1 www.sciencedirect.com
D Kim, YK Sung - The Korean Journal of Medicine, 2016 - ekjm.org
… Three COX-2 inhibitors are now available in South Korea after the recent approval of etoricoxib and polmacoxib for osteoarthritis patients. After reviewing the history of and recent …
Number of citations: 4 www.ekjm.org
가영안, 상철배 - Journal of the Korean Medical Association, 2018 - synapse.koreamed.org
… Additionally, the new COX-2 selective inhibitors of etorixocib and polmacoxib have been approved. Many factors should be considered when prescribing NSAIDs, as the safety profile of …
Number of citations: 8 synapse.koreamed.org
A Chaudhary, M Dhaiya, S Tyagi… - Journal of Drug Delivery …, 2021 - jddtonline.info
… polmacoxib to CA reduces the COX-2 inhibitory activity of polmacoxib. Preliminary experiments have shown the COX-2 inhibitory activities of polmacoxib with varying amounts of CA in …
Number of citations: 2 www.jddtonline.info
IG Song, KU Jung, HO Kim, H Kim… - Annals of …, 2021 - ncbi.nlm.nih.gov
… The selective COX-2 inhibitor polmacoxib has been approved … which agent—everolimus or polmacoxib—was responsible for … In conclusion, although neither everolimus nor polmacoxib …
Number of citations: 1 www.ncbi.nlm.nih.gov
M Lee, J Yoo, JG Kim, HS Kyung… - Clinics in …, 2017 - synapse.koreamed.org
… Background: The aim of this study was to evaluate the safety and analgesic efficacy of polmacoxib 2 mg versus placebo in a superiority comparison or versus celecoxib 200 mg in a …
Number of citations: 9 synapse.koreamed.org
RO Seonggu - 춘계총회및학술대회, 2015 - scholar.kyobobook.co.kr
Overview of polmacoxib (AcelexⓇ): Newly approved drug for osteoarthritis - 학지사ㆍ교보문고 스콜라 … (2015년) Overview of polmacoxib (AcelexⓇ): Newly approved …
Number of citations: 0 scholar.kyobobook.co.kr
CT Supuran - Expert opinion on drug metabolism & toxicology, 2016 - Taylor & Francis
… , dorzolamide and brinzolamide are mainly used as antiglaucoma drugs, sulthiame, topiramate and zonisamide as antiepileptic/antiobesity agents, celecoxib and polmacoxib are dual …
Number of citations: 97 www.tandfonline.com

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